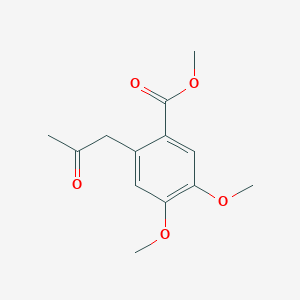![molecular formula C10H19N3S B14588140 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine CAS No. 61123-07-7](/img/structure/B14588140.png)
1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a methyl group and a sulfanyl-linked dihydroimidazole moiety. Its distinct molecular configuration makes it a subject of interest in both academic research and industrial applications .
Méthodes De Préparation
The synthesis of 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the methyl group. The dihydroimidazole moiety is then synthesized separately and linked to the piperidine ring via a sulfanyl bridge. Reaction conditions often include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained .
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and employing continuous flow techniques to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism by which 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group plays a crucial role in binding to these targets, influencing their activity and leading to specific biochemical outcomes. Pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparaison Avec Des Composés Similaires
1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine can be compared with similar compounds such as:
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl derivatives.
4-ANPP: Another intermediate in the production of fentanyl and related compounds.
N-Phenethyl-4-piperidinone: Utilized in the synthesis of various piperidine-based drugs.
The uniqueness of this compound lies in its specific sulfanyl-linked dihydroimidazole moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
61123-07-7 |
|---|---|
Formule moléculaire |
C10H19N3S |
Poids moléculaire |
213.35 g/mol |
Nom IUPAC |
1-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)-3-methylpiperidine |
InChI |
InChI=1S/C10H19N3S/c1-9-3-2-6-13(7-9)8-14-10-11-4-5-12-10/h9H,2-8H2,1H3,(H,11,12) |
Clé InChI |
OLOPTNKPNXBYJS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)CSC2=NCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)

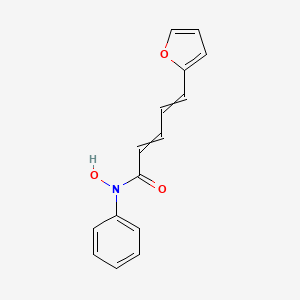

![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
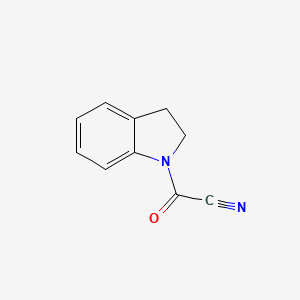
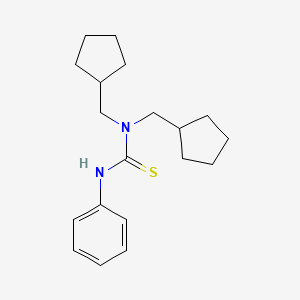
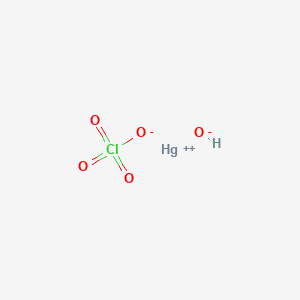
![Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid](/img/structure/B14588111.png)
